2-chloro-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide
Description
The compound 2-chloro-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide (Molecular Formula: C₁₉H₁₇ClN₆O₂; Molecular Weight: 396.83 g/mol) features a benzamide backbone with three key substituents:
- A chloro group at the 2-position of the benzamide ring.
- A 2-(2-methoxyphenyl)ethyl chain on the amide nitrogen, providing steric bulk and electronic modulation via the ortho-methoxy group.
Properties
IUPAC Name |
2-chloro-N-[2-(2-methoxyphenyl)ethyl]-5-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-25-16-5-3-2-4-12(16)8-9-19-17(24)14-10-13(6-7-15(14)18)23-11-20-21-22-23/h2-7,10-11H,8-9H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRNZVIGZLQFNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile compound with sodium azide under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where 2-methoxybenzoyl chloride reacts with an appropriate aromatic compound in the presence of a Lewis acid catalyst.
Formation of the Benzamide Moiety: The final step involves the coupling of the tetrazole ring with the methoxyphenyl group and the chloro-substituted benzamide moiety through an amide bond formation reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues of the Target Compound
The following table summarizes structurally related benzamide derivatives and their key features:
Key Comparative Insights
Tetrazole Functionality
- The 1H-tetrazol-1-yl group is a common feature in antimicrobial and antimycobacterial agents . Its acidity (predicted pKa ~11.24) facilitates hydrogen bonding with biological targets, as seen in PFOR enzyme inhibition in antiparasitic compounds .
- In the target compound, the tetrazole's position at C5 may optimize steric compatibility with enzyme active sites compared to analogues with tetrazole at other positions.
Substituent Effects on Pharmacokinetics
- N-(2-(2-Methoxyphenyl)ethyl) vs.
- Methoxy Positioning : The ortho-methoxy group in the target compound may induce steric hindrance, reducing metabolic degradation compared to para-methoxy analogues .
Biological Activity
2-chloro-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound belonging to the benzamide class, notable for its structural features that include a tetrazole ring and a chloro substituent. This compound has attracted attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H18ClN5O2 |
| Molecular Weight | 343.80 g/mol |
| CAS Number | [Pending Registration] |
The synthesis of this compound typically involves several steps, including the formation of the tetrazole ring through reactions with sodium azide and appropriate nitriles, followed by nucleophilic substitution to introduce the methoxybenzyl group. The benzamide core is formed by reacting intermediates with chloro-substituted benzoyl chlorides.
- Enzyme Interaction : The compound may inhibit or activate specific enzymes by binding to their active sites.
- Receptor Modulation : It could interact with cellular receptors, influencing various signal transduction pathways.
- Gene Expression Regulation : The compound might affect gene expression by interacting with transcription factors or other regulatory proteins.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, which may provide insights into its potential applications:
- Antitumor Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, indicating a potential for use in cancer therapy.
- Anticonvulsant Properties : Some derivatives have demonstrated efficacy in reducing seizure activity in animal models, suggesting potential applications in treating epilepsy.
Case Studies
- Antitumor Efficacy : A study involving benzamide derivatives revealed that compounds containing a tetrazole ring exhibited IC50 values in the low micromolar range against colon carcinoma cell lines, indicating strong anticancer activity (IC50 = 1.61 ± 1.92 µg/mL) .
- Mechanistic Studies : In vitro assays have shown that similar compounds can induce apoptosis in cancer cells through modulation of Bcl-2 family proteins, highlighting their potential as therapeutic agents .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-chloro-N-(2-methoxybenzyl)-5-(1H-tetrazol-1-yl)benzamide | Lacks the ethyl group | Moderate cytotoxicity |
| N-(2-methoxybenzyl)-5-(1H-tetrazol-1-yl)benzamide | Lacks chloro substituent | Lower enzyme inhibition |
| 4-chloro-N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide | Different positioning of functional groups | Enhanced receptor interaction |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
